REACTION_SMILES
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[CH3:24][C:25]#[N:26].[CH3:9][O:10][c:11]1[cH:12][cH:13][c:14]([CH2:15][Cl:16])[cH:17][cH:18]1.[NH2:1][c:2]1[cH:3][c:4]([SH:8])[cH:5][cH:6][cH:7]1.[O:19]=[CH:20][N:21]([CH3:22])[CH3:23]>>[NH2:1][c:2]1[cH:3][c:4]([S:8][CH2:15][c:14]2[cH:13][cH:12][c:11]([O:10][CH3:9])[cH:18][cH:17]2)[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CCl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(S)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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COc1ccc(CSc2cccc(N)c2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |